Technical Whitepaper: 4-(Methylsulfonyl)cyclohexanol (CAS 21975-10-0)
Technical Whitepaper: 4-(Methylsulfonyl)cyclohexanol (CAS 21975-10-0)
Executive Summary
4-(Methylsulfonyl)cyclohexanol (CAS 21975-10-0) is a high-value aliphatic sulfone intermediate used extensively in modern drug discovery. Unlike aromatic sulfones, this saturated scaffold offers a unique vector for modulating physicochemical properties—specifically lowering lipophilicity (LogP) while maintaining metabolic stability. It serves as a critical pharmacophore in the synthesis of Janus kinase (JAK) inhibitors and other targeted therapies where solubility and metabolic robustness are paramount.
This guide provides a definitive technical analysis of the compound's physicochemical properties, stereoselective synthesis, and analytical characterization, with a specific focus on the separation and identification of cis and trans isomers.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound exists as a mixture of stereoisomers unless specific asymmetric synthesis or separation protocols are employed. The sulfone moiety renders the molecule highly polar compared to its sulfide precursors.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | 4-(Methylsulfonyl)cyclohexan-1-ol | |
| CAS Number | 21975-10-0 | |
| Molecular Formula | C₇H₁₄O₃S | |
| Molecular Weight | 178.25 g/mol | |
| Appearance | White Solid or Viscous Oil | State depends on isomeric purity (Pure trans is solid; mixtures are often oils). |
| Solubility | DMSO, Methanol, DCM | Limited water solubility despite polarity. |
| LogP (Calc) | ~0.2 - 0.5 | Significant reduction vs. sulfide analog (~1.5). |
| H-Bond Donors | 1 | (Hydroxyl group) |
| H-Bond Acceptors | 3 | (Sulfone oxygens + Hydroxyl oxygen) |
Stereochemistry & Conformation Analysis[1]
Understanding the stereochemistry of CAS 21975-10-0 is the single most critical factor for its application in structure-based drug design (SBDD). The molecule exists in two diastereomeric forms:[1]
-
Trans-Isomer (Thermodynamically Favored):
-
Conformation: The 1,4-disubstituted cyclohexane ring adopts a chair conformation where both the bulky methylsulfonyl group (
) and the hydroxyl group ( ) occupy equatorial positions. -
Stability: This diequatorial arrangement minimizes 1,3-diaxial interactions, making the trans isomer significantly more stable (~2-3 kcal/mol) than the cis isomer.
-
Drug Design Utility: Provides a linear vector, often preferred for extending into solvent-exposed pockets of an enzyme.
-
-
Cis-Isomer:
Analytical Distinction (NMR)
The isomers can be unambiguously distinguished using ¹H NMR based on the splitting pattern of the methine proton at C1 (
-
Trans-Isomer (
Axial): Appears as a wide multiplet (typically a triplet of triplets, ) at ~3.5 - 3.6 ppm . -
Cis-Isomer (
Equatorial): Appears as a narrow multiplet (quintet-like) at ~3.9 - 4.0 ppm .
Synthetic Routes & Process Chemistry
The synthesis of 4-(methylsulfonyl)cyclohexanol is typically approached via two primary routes: Oxidative Functionalization (Route A) or Stereoselective Reduction (Route B).
Route A: Oxidation of Sulfide Precursor (Scale-Up Preferred)
This route is preferred for bulk preparation where stereocontrol is secondary to yield.
-
Starting Material: 4-(Methylthio)cyclohexanol.
-
Reagent: Oxone® (Potassium peroxymonosulfate) or m-CPBA.
-
Conditions: 0°C to RT in MeOH/Water or DCM.
-
Outcome: Quantitative conversion of sulfide to sulfone. Stereochemistry is retained from the starting material.
Route B: Stereoselective Reduction of Ketone (Isomer Specific)
This route is used when a specific isomer (usually trans) is required.
-
Starting Material: 4-(Methylsulfonyl)cyclohexanone.
-
Reagent for Trans: Sodium Borohydride (
) in EtOH (Thermodynamic control, yields ~4:1 trans:cis mixture). -
Reagent for Cis: L-Selectride® (Lithium tri-sec-butylborohydride) at -78°C (Kinetic control, yields >90% cis via steric approach control).
Diagram 1: Synthetic Workflow & Stereocontrol
Figure 1: Divergent synthetic pathways for accessing specific stereoisomers of 4-(methylsulfonyl)cyclohexanol.
Detailed Experimental Protocol
Objective: Synthesis of trans-4-(methylsulfonyl)cyclohexanol (Target Isomer).
Step 1: Oxidation of 4-(Methylthio)cyclohexanol
Note: This protocol assumes starting from the commercially available sulfide alcohol.
-
Setup: Charge a 500 mL round-bottom flask with 4-(methylthio)cyclohexanol (10.0 g, 68.4 mmol) and Methanol (150 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Oxidation: Add a solution of Oxone® (46.2 g, 75.2 mmol) in water (150 mL) dropwise over 30 minutes. Maintain internal temperature < 10°C.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup: Filter off the precipitated potassium salts. Concentrate the filtrate to remove methanol. Extract the aqueous residue with EtOAc (3 x 100 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from EtOAc/Heptane to obtain the product as a white solid.
Step 2: Isomer Separation (if necessary)
If the starting material was a mixture, the product will be a mixture.
-
Method: Flash Column Chromatography.[7]
-
Stationary Phase: Silica Gel (230-400 mesh).[7]
-
Mobile Phase: Gradient elution 0% -> 5% MeOH in DCM.
-
Elution Order: The trans isomer (less polar due to intramolecular H-bonding cancellation or better solvation) typically elutes after the cis isomer in pure EtOAc, but in MeOH/DCM systems, the order can vary. NMR confirmation is mandatory.
Applications in Drug Discovery[1]
4-(Methylsulfonyl)cyclohexanol functions as a "polarity anchor" in fragment-based drug discovery (FBDD).
-
Metabolic Stability: The sulfone group (
) is metabolically inert, unlike sulfides (prone to oxidation) or esters (prone to hydrolysis). -
Solubility Enhancement: The sulfone moiety significantly lowers the LogD of lipophilic scaffolds, improving aqueous solubility without introducing ionizable groups that might hinder membrane permeability.
-
Pharmacophore: It mimics the hydration shell of a protein pocket. The sulfone oxygens act as weak H-bond acceptors, while the hydroxyl acts as both donor and acceptor.
Diagram 2: Pharmacophore Mapping
Figure 2: Pharmacophore features of the 4-(methylsulfonyl)cyclohexanol scaffold.
Safety & Handling (MSDS Summary)
While specific toxicological data for CAS 21975-10-0 is limited, it should be handled with the standard precautions for aliphatic sulfones and cyclohexanols.
-
Signal Word: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Hygroscopic tendencies are possible due to the sulfone/alcohol combination.
-
Incompatibility: Strong oxidizing agents (though the sulfone is already oxidized, the alcohol is susceptible) and acid chlorides.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for conformation of substituted cyclohexanes and NMR analysis).
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative source on conformational analysis of 1,4-disubstituted cyclohexanes).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for 4-Methylcyclohexanol (Analogous Hazards). Retrieved October 26, 2023.
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11524 (4-Methylcyclohexanol - Analogous Structure).
-
BenchChem. (2023). NMR Distinction of Cis/Trans Cyclohexanol Isomers.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Solved - Based on the 1 H NMR, discuss the cis vs. trans | Chegg.com [chegg.com]
- 3. homework.study.com [homework.study.com]
- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 5. idesapetroquimica.com [idesapetroquimica.com]
- 6. CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]










